molecular formula C12H11Cl2NO2 B1406835 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1355334-80-3

1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1406835
CAS No.: 1355334-80-3
M. Wt: 272.12 g/mol
InChI Key: HUKAEUUSRSNZRU-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride is an organic compound that features a chlorobenzyl group attached to a pyrrolidine ring, which is further substituted with a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 3-chlorobenzyl chloride with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation with potassium permanganate could introduce a carboxylic acid group .

Scientific Research Applications

1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity patterns .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO2/c13-10-3-1-2-8(4-10)6-15-7-9(12(14)17)5-11(15)16/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKAEUUSRSNZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166921
Record name 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-80-3
Record name 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride
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1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride
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1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride
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1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride
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1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride
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1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride

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